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For Researchers, Scientists, and Drug Development Professionals

Introduction
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic

detergent widely employed in life sciences research for the solubilization of membrane proteins

and the disruption of protein-protein interactions.[1][2] Its non-denaturing properties make it

valuable for maintaining protein structure and function during extraction.[1][3] However, the

presence of CHAPS in samples destined for mass spectrometry (MS) analysis presents a

significant challenge. Like most detergents, CHAPS can interfere with the ionization process,

leading to ion suppression and reduced sensitivity, ultimately compromising the quality of MS

data.[4][5]

This document provides detailed application notes and protocols regarding the compatibility of

CHAPS hydrate with mass spectrometry. It outlines the physicochemical properties of CHAPS,

its effects on MS analysis, recommended concentration limits, and robust protocols for its

removal prior to MS-based proteomic workflows.

Physicochemical Properties of CHAPS Hydrate
Understanding the properties of CHAPS is crucial for its effective use and subsequent removal.
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Property Value Reference

Molecular Weight
614.88 g/mol (anhydrous

basis)
[3][6]

Type Zwitterionic, non-denaturing [1][2][3]

Critical Micelle Concentration

(CMC)
6-10 mM [1][3][7][8]

Aggregation Number 10 [8]

Average Micellar Weight 6,150 Da [3][8]

Appearance White to off-white powder [3]

Solubility Water soluble [8]

Effects of CHAPS on Mass Spectrometry Analysis
The presence of detergents like CHAPS, even at low concentrations, can have detrimental

effects on MS analysis, particularly with electrospray ionization (ESI) and matrix-assisted laser

desorption/ionization (MALDI).

Ion Suppression: CHAPS molecules, being surface-active, compete with analyte peptides for

ionization, leading to a significant reduction in the analyte signal.[9] This is a major cause of

poor data quality in proteomic experiments.

Contamination of the Mass Spectrometer: Detergents can accumulate within the MS system,

including the ion source and transfer optics, leading to persistent background noise and

requiring extensive cleaning.[4][5]

Formation of Adducts: CHAPS can form adducts with peptides, complicating spectral

interpretation. A characteristic CHAPS peak can be observed around m/z 615.[9]

Recommended CHAPS Concentrations for Sample
Preparation
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While complete removal of CHAPS before MS analysis is ideal, certain concentrations are

tolerated in upstream sample preparation steps, particularly for in-gel digestion protocols.

Application
Recommended
CHAPS
Concentration

Notes Reference

In-solution Digestion 0.05% - 0.5% (w/v)

Removal is still

required before MS

analysis.

[4][5]

In-gel Digestion

(IEF/2D-PAGE)
Up to 4% (w/v)

The subsequent

electrophoresis and

washing steps help in

removing a significant

portion of the

detergent.

[3][4][5][10]

Protein Solubilization

for 2D-PAGE
2% - 4% (w/v)

Typically used in

rehydration buffers for

isoelectric focusing.

[3][6]

Experimental Protocols
Protocol 1: Protein Extraction from Cultured Cells using
a CHAPS-containing Lysis Buffer
This protocol describes the preparation of a total protein lysate from cultured mammalian cells

using a CHAPS-based buffer, suitable for downstream applications like 2D-gel electrophoresis.

Materials:

Cell Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 40 mM Tris, 1% DTT, Protease

and Phosphatase Inhibitor Cocktails.

Phosphate-buffered saline (PBS), ice-cold.

Cell scraper.
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Microcentrifuge tubes.

Sonicator.

Procedure:

Wash cultured cells twice with ice-cold PBS.

Aspirate the final PBS wash completely.

Add an appropriate volume of ice-cold Cell Lysis Buffer to the cell pellet.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with intermittent vortexing.

Sonicate the lysate on ice to shear DNA and increase protein solubilization.

Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

Carefully transfer the supernatant (protein extract) to a new tube.

Quantify the protein concentration using a compatible protein assay (e.g., Bradford assay,

being mindful of detergent interference).

The protein extract is now ready for downstream applications like 2D-PAGE or requires

detergent removal for MS analysis.

Protocol 2: In-Gel Tryptic Digestion of Proteins from 2D-
PAGE
This protocol is for the enzymatic digestion of proteins from gel spots or bands previously

separated by electrophoresis where CHAPS was used in the sample buffer.

Materials:

Excised gel pieces containing the protein of interest.
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Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate (NH₄HCO₃).

Reduction Solution: 10 mM DTT in 50 mM NH₄HCO₃.

Alkylation Solution: 55 mM Iodoacetamide (IAA) in 50 mM NH₄HCO₃ (prepare fresh and

protect from light).

Wash Solution: 50 mM NH₄HCO₃.

Dehydration Solution: 100% Acetonitrile (ACN).

Digestion Buffer: 50 mM NH₄HCO₃, pH 8.0.

Trypsin solution (sequencing grade), 10-20 ng/µL in ice-cold 50 mM NH₄HCO₃.

Extraction Solution: 50% ACN / 5% Formic Acid.

Procedure:

Excise and Destain: Excise the protein spot from the gel. Cut it into small pieces (~1 mm³).

[11][12] Place the gel pieces in a microcentrifuge tube. Add Destaining Solution and incubate

until the Coomassie or silver stain is removed, changing the solution as needed.[13][14]

Reduction: Remove the destaining solution. Add Reduction Solution to cover the gel pieces

and incubate at 56°C for 45-60 minutes.[13][14]

Alkylation: Cool the tube to room temperature. Remove the DTT solution and add the freshly

prepared IAA solution. Incubate in the dark at room temperature for 30-45 minutes.[13][14]

Wash and Dehydrate: Remove the IAA solution. Wash the gel pieces with Wash Solution for

10 minutes. Dehydrate the gel pieces by adding 100% ACN until they turn opaque and

shrink.[13][14]

Digestion: Remove the ACN and dry the gel pieces in a vacuum centrifuge for 5-10 minutes.

[13] Rehydrate the gel pieces in the trypsin solution on ice for 30-45 minutes. Add enough

Digestion Buffer to cover the gel pieces and incubate overnight at 37°C.[14][15]
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Peptide Extraction: Add 1% formic acid to stop the digestion.[14] Transfer the supernatant to

a new tube. Add Extraction Solution to the gel pieces, vortex/sonicate for 15-20 minutes, and

collect the supernatant.[14] Repeat the extraction step twice.

Drying: Pool all the extracts and dry them in a vacuum centrifuge.

The dried peptides are ready for resuspension in an MS-compatible solvent (e.g., 0.1%

formic acid) for analysis.

Protocol 3: CHAPS Removal using Detergent Removal
Spin Columns
This is a general protocol for removing CHAPS from protein or peptide samples using

commercially available spin columns.

Materials:

Protein/peptide sample containing CHAPS.

Detergent Removal Spin Column.

Collection tubes.

Appropriate buffers for equilibration and elution as per the manufacturer's instructions.

Procedure:

Column Preparation: Prepare the spin column according to the manufacturer's protocol. This

typically involves removing the storage buffer and equilibrating the resin with a binding buffer.

Sample Loading: Apply the protein or peptide sample containing CHAPS to the top of the

resin bed.

Binding: Incubate the sample with the resin for the time specified by the manufacturer to

allow for detergent binding.

Washing: Centrifuge the column to remove the sample (now depleted of detergent) into a

clean collection tube. Some protocols may include additional wash steps to maximize
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protein/peptide recovery.

Elution (if applicable): For some column types, the protein/peptide may bind to the resin and

require a separate elution step.

The resulting sample should have a significantly reduced CHAPS concentration and be more

compatible with MS analysis. It is recommended to quantify protein/peptide recovery after

the removal process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. apexbt.com [apexbt.com]

2. CHAPS detergent - Wikipedia [en.wikipedia.org]

3. biofargo.com [biofargo.com]

4. research.colostate.edu [research.colostate.edu]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b3336620?utm_src=pdf-body-img
https://www.benchchem.com/product/b3336620?utm_src=pdf-custom-synthesis
https://www.apexbt.com/chaps.html
https://en.wikipedia.org/wiki/CHAPS_detergent
https://biofargo.com/products/chaps-biofargo
https://www.research.colostate.edu/pmf/wp-content/uploads/sites/17/2018/12/Detergents-and-Mass-Spectrometry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3336620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. research.colostate.edu [research.colostate.edu]

6. calpaclab.com [calpaclab.com]

7. researchgate.net [researchgate.net]

8. CHAPS Detergent | AAT Bioquest [aatbio.com]

9. researchgate.net [researchgate.net]

10. Optimization of Proteomic Sample Preparation Procedures for Comprehensive Protein
Characterization of Pathogenic Systems - PMC [pmc.ncbi.nlm.nih.gov]

11. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

12. ncbs.res.in [ncbs.res.in]

13. In-gel digestion and extraction | Cornell Institute of Biotechnology | Cornell University
[biotech.cornell.edu]

14. The Rockefeller University » In-gel Digestion Protocol [rockefeller.edu]

15. UWPR [proteomicsresource.washington.edu]

To cite this document: BenchChem. [Application Notes and Protocols: CHAPS Hydrate
Compatibility with Mass Spectrometry Analysis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3336620#chaps-hydrate-compatibility-with-mass-
spectrometry-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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